

# FR122047 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: FR122047

Cat. No.: B15608617

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## Application Notes and Protocols for FR122047

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FR122047** is a potent and selective, cell-permeable inhibitor of cyclooxygenase-1 (COX-1). It displays significantly greater selectivity for COX-1 over COX-2, with reported IC<sub>50</sub> values of 28 nM for human recombinant COX-1 and 65 µM for human recombinant COX-2, representing an approximately 2,300-fold greater selectivity[1]. As a hydrochloride salt, **FR122047** is a pale yellow solid. This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties in various studies. It has been shown to be effective in suppressing prostaglandin E<sub>2</sub> and thromboxane 2 levels in animal models of arthritis and is significantly more potent than aspirin in inhibiting platelet aggregation[1]. These characteristics make **FR122047** a valuable tool for investigating the physiological and pathological roles of COX-1.

### Physicochemical Properties

Property	Value	Reference
Synonyms	FR 122047, 1-[(4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine, Hydrochloride	[1]
Molecular Formula	C23H25N3O3S · HCl	Sigma-Aldrich
Molecular Weight	492.0 g/mol	Sigma-Aldrich
Appearance	Pale yellow solid	Sigma-Aldrich
Storage	Store at 2-8°C	Sigma-Aldrich

## Solubility Data

The solubility of **FR122047** in various solvents is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments. The following table summarizes the available solubility data.

Solvent	Solubility
DMSO	5 mg/mL
Water	4 mg/mL
1 M HCl	2 mg/mL
Ethanol	Not explicitly found

Note: When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic. For aqueous solutions, the hydrochloride form of **FR122047** enhances its solubility in water.

## Experimental Protocols

### Preparation of Stock Solutions

#### For In Vitro Cellular Assays:

A common practice is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture media.

#### Materials:

- **FR122047** hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

#### Protocol:

- Aseptically weigh the desired amount of **FR122047** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.92 mg of **FR122047** (MW: 492.0 g/mol ) in 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term storage.

#### For In Vivo Administration:

For animal studies, a formulation that is biocompatible and allows for effective delivery of the compound is required. The following protocol is adapted from a method for preparing a similar small molecule inhibitor for in vivo use.

#### Materials:

- **FR122047** hydrochloride powder

- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

#### Protocol:

- Prepare a stock solution of **FR122047** in DMSO (e.g., 25 mg/mL).
- To prepare the final formulation, combine the following in a sterile tube, adding and mixing each component sequentially:
  - 10% DMSO (from the **FR122047** stock solution)
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Vortex the mixture thoroughly to ensure a homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
- The final concentration of **FR122047** in this formulation will depend on the initial stock concentration. For example, using a 25 mg/mL stock in DMSO will result in a final concentration of 2.5 mg/mL in the injection vehicle.
- This solution should be prepared fresh before each use.

## In Vitro Assay for COX-1 Inhibition in Macrophages

This protocol describes a general method for treating a macrophage cell line with **FR122047** to assess its inhibitory effect on COX-1 activity by measuring the production of Prostaglandin E2 (PGE2).

#### Materials:

- Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
- Complete cell culture medium
- **FR122047** stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS)
- Arachidonic Acid
- PGE2 ELISA Kit
- Phosphate Buffered Saline (PBS)
- Cell culture plates (e.g., 24-well plates)

#### Protocol:

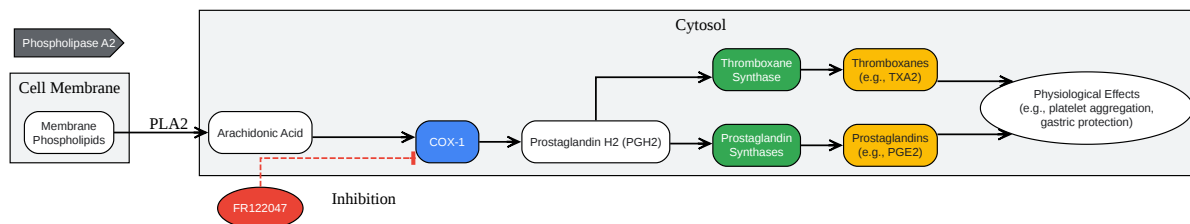
- Cell Seeding: Seed the macrophage cells in a 24-well plate at a density of  $2.5 \times 10^5$  cells/well in complete culture medium. Incubate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell adherence.
- Inhibitor Treatment:
  - Prepare serial dilutions of the **FR122047** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM). Include a vehicle control (DMSO at the same final concentration as the highest **FR122047** treatment).
  - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **FR122047** or vehicle control.
  - Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- Stimulation of COX-1 Activity:
  - To induce PGE2 production primarily through COX-1, stimulate the cells with arachidonic acid (e.g., 10 μM final concentration).

- Alternatively, for a more inflammatory context where both COX-1 and COX-2 may be active, cells can be stimulated with LPS (e.g., 100 ng/mL).
- Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
- Sample Collection: After the incubation period, collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
- PGE2 Measurement:
  - Analyze the clarified supernatant for PGE2 concentration using a commercial PGE2 ELISA kit.
  - Follow the manufacturer's instructions for the ELISA protocol.
  - Generate a standard curve and determine the PGE2 concentration in each sample.
- Data Analysis:
  - Calculate the percentage of PGE2 inhibition for each **FR122047** concentration relative to the vehicle-treated, stimulated control.
  - Plot the percentage of inhibition against the log of the **FR122047** concentration to determine the IC50 value.

## Signaling Pathway and Experimental Workflow

### COX-1 Signaling Pathway

The following diagram illustrates the canonical COX-1 signaling pathway. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-1 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (like PGE2) and thromboxanes (like TXA2), which are involved in a variety of physiological processes. **FR122047** selectively inhibits the cyclooxygenase activity of COX-1, thereby blocking the production of these downstream mediators.

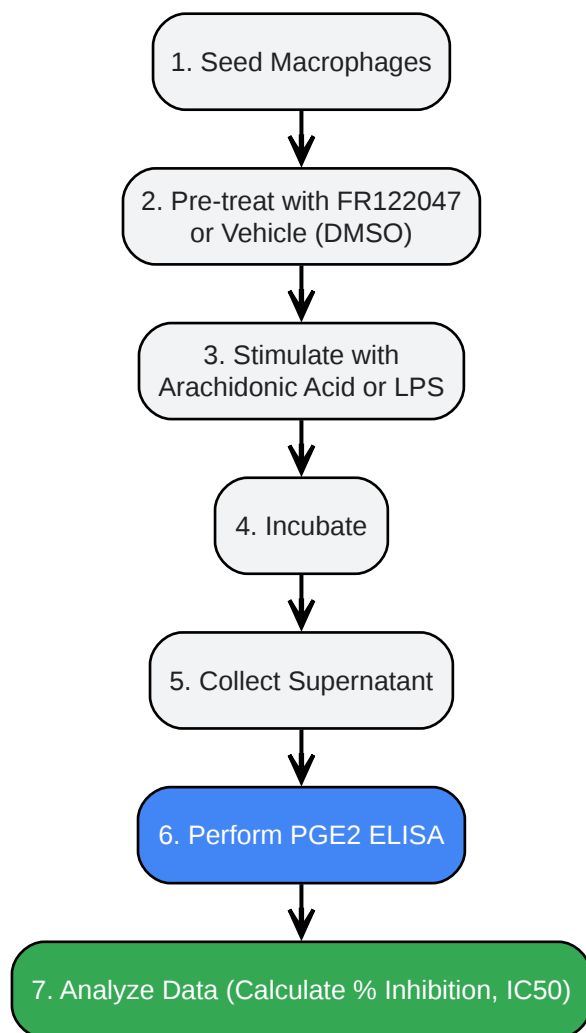


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Caption: The COX-1 signaling pathway and the inhibitory action of **FR122047**.

## Experimental Workflow for Assessing COX-1 Inhibition

The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of **FR122047**.



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Caption: A typical experimental workflow for evaluating **FR122047**'s inhibition of COX-1.

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## References

- 1. [sigmaaldrich.com](https://sigmaaldrich.com) [sigmaaldrich.com]



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